2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide
Description
2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 2-position with a carboxamide group and a 3-(pyrimidin-4-yl)propyl side chain. The azetidine scaffold is notable for its conformational rigidity, which may enhance target selectivity compared to larger cyclic amines like piperidine or pyrrolidine. The carboxamide group likely improves solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
2-(3-pyrimidin-4-ylpropyl)azetidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-10(16)11(5-7-15-11)4-1-2-9-3-6-13-8-14-9/h3,6,8,15H,1-2,4-5,7H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFVEZGOYPMXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CCCC2=NC=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and an alkene.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidinyl ring .
Scientific Research Applications
2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features align with two broad classes of molecules: azetidine derivatives and pyrimidine-containing therapeutics . Below is a comparative analysis based on molecular properties, bioactivity, and functional groups.
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Observations:
Azetidine vs. Piperidine/Piperazine Scaffolds: The azetidine ring in the target compound confers reduced steric bulk compared to the piperazine in rociletinibum or piperidine in umiducidum. This may enhance membrane permeability but reduce metabolic stability due to ring strain .
However, the unmodified pyrimidine may favor interactions with viral polymerases or DNA repair enzymes.
Carboxamide vs. Amide Linkers: The carboxamide at the azetidine 2-position provides a hydrogen-bond donor/acceptor pair, contrasting with rociletinibum’s acrylamide group, which is prone to Michael addition reactions (a liability in covalent kinase inhibitors).
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~265 vs. ~615 for rociletinibum) suggests better compliance with Lipinski’s rules for oral bioavailability. However, the pyrimidine and carboxamide groups may reduce lipophilicity, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
